2-fluoro-1-N-(4-fluorophenyl)-3-N-(2-methylphenyl)benzene-1,3-dicarboxamide
Description
The compound 2-fluoro-1-N-(4-fluorophenyl)-3-N-(2-methylphenyl)benzene-1,3-dicarboxamide is a benzene-1,3-dicarboxamide derivative featuring fluorine and aryl substituents. Its structure comprises a central benzene ring with:
- A fluorine atom at the 2-position.
- Two amide groups at the 1- and 3-positions, substituted with a 4-fluorophenyl and a 2-methylphenyl moiety, respectively.
Properties
Molecular Formula |
C21H16F2N2O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-fluoro-1-N-(4-fluorophenyl)-3-N-(2-methylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C21H16F2N2O2/c1-13-5-2-3-8-18(13)25-21(27)17-7-4-6-16(19(17)23)20(26)24-15-11-9-14(22)10-12-15/h2-12H,1H3,(H,24,26)(H,25,27) |
InChI Key |
SMISTEYAZXJEGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC(=C2F)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Biological Activity
2-Fluoro-1-N-(4-fluorophenyl)-3-N-(2-methylphenyl)benzene-1,3-dicarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H16F2N2O2
- Molar Mass : 368.36 g/mol
- CAS Number : 155425356
The biological activity of 2-fluoro-1-N-(4-fluorophenyl)-3-N-(2-methylphenyl)benzene-1,3-dicarboxamide is largely attributed to its interactions with various biological targets, including enzymes and receptors involved in cancer cell proliferation and apoptosis. Preliminary studies suggest that the compound may exhibit cytotoxic effects against specific cancer cell lines.
Antiproliferative Activity
Recent research has indicated that fluorinated compounds often show enhanced antiproliferative activity compared to their non-fluorinated counterparts. For instance, studies on related fluorinated benzothiazoles have demonstrated potent antiproliferative effects against cancer cells, which may be applicable to 2-fluoro-1-N-(4-fluorophenyl)-3-N-(2-methylphenyl)benzene-1,3-dicarboxamide as well .
Table 1: Comparative Antiproliferative Activity of Fluorinated Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2-Fluoro-1-N-(4-fluorophenyl)-3-N-(2-methylphenyl)benzene-1,3-dicarboxamide | TBD | TBD |
| 5F 203 (Fluorinated Benzothiazole) | <10 | Breast Cancer (MCF-7) |
| DF 203 (Non-fluorinated Benzothiazole) | <20 | Breast Cancer (MCF-7) |
Case Studies
A study investigating the effects of fluorinated derivatives on cancer cell growth indicated that these compounds could induce apoptosis through various pathways, such as the activation of caspases and modulation of p53 expression .
Case Study Example:
In a specific study involving related compounds, it was observed that the introduction of fluorine atoms significantly enhanced the cytotoxicity against MCF-7 breast cancer cells. The mechanism was linked to increased reactive oxygen species (ROS) generation and subsequent DNA damage .
Pharmacological Implications
The diverse biological activities exhibited by fluorinated compounds suggest that 2-fluoro-1-N-(4-fluorophenyl)-3-N-(2-methylphenyl)benzene-1,3-dicarboxamide may serve as a lead compound for developing new anticancer agents. Its structural properties allow for further modifications to enhance efficacy and selectivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Fluorine Substitution : The target compound and ZPX394 both feature 4-fluorophenyl groups, which enhance binding affinity to hydrophobic enzyme pockets through halogen bonding .
- Amide Linkers: The target compound uses simple aryl amides, whereas ZPX394 incorporates a methylsulfonylamino group at the 5-position, likely improving solubility and target engagement .
Activity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
